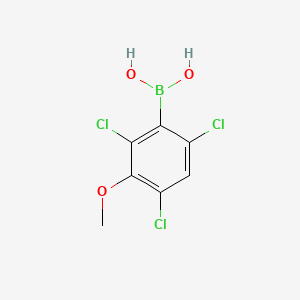

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC18789459

Molecular Formula: C7H6BCl3O3

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BCl3O3 |

|---|---|

| Molecular Weight | 255.3 g/mol |

| IUPAC Name | (2,4,6-trichloro-3-methoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |

| Standard InChI Key | NQLFRYVGSQDZSZ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid features a phenyl ring with chlorine substituents at the 2, 4, and 6 positions, a methoxy group at position 3, and a boronic acid group () at position 1. This arrangement creates a sterically hindered environment that influences its reactivity in cross-coupling reactions. The IUPAC name, (2,4,6-trichloro-3-methoxyphenyl)boronic acid, reflects this substitution pattern .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 255.29 g/mol | |

| Purity | ≥97% | |

| Physical Form | Solid | |

| CAS Number | Not explicitly listed |

The compound’s planar boronic acid group enables reversible covalent interactions with diols, a property leveraged in carbohydrate sensing and targeted drug delivery.

Spectroscopic and Computational Data

The InChI code () and SMILES notation () provide precise descriptors for computational modeling . Density functional theory (DFT) studies predict strong electron-withdrawing effects from the chlorine substituents, enhancing electrophilicity at the boron center.

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves palladium-catalyzed Miyaura borylation of 2,4,6-trichloro-3-methoxybromobenzene. Using catalysts like and ligands such as , the reaction proceeds in tetrahydrofuran (THF) at 60–80°C, achieving yields of 70–85%.

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Enhances transmetalation rate | |

| Ligand | Stabilizes Pd intermediates | |

| Solvent | THF | Improves substrate solubility |

| Temperature | 70°C | Balances kinetics/stability |

Alternative methods include direct boronation using in the presence of iridium catalysts, though yields are lower (~50%).

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol-water mixtures . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (, , ) confirm purity and structural integrity .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

The compound serves as a key building block in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceuticals. For example, coupling with 4-bromoanisole yields a biphenyl derivative used in kinase inhibitor development. The reaction mechanism involves:

-

Oxidative Addition: Pd(0) inserts into the aryl halide bond.

-

Transmetalation: Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination: Pd releases the biaryl product.

Reversible Diol Binding

The boronic acid group forms cyclic esters with vicinal diols (e.g., glucose), enabling applications in:

-

Glucose Sensors: Conjugated with fluorescent tags for diabetes monitoring.

-

Drug Delivery: pH-sensitive release in tumor microenvironments.

Table 3: Binding Affinity with Selected Diols

| Diol | (µM) | Application |

|---|---|---|

| Glucose | 12.3 ± 1.5 | Biosensing |

| Fructose | 8.9 ± 0.9 | Diagnostic assays |

| Catechol | 5.4 ± 0.7 | Polymer crosslinking |

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in scaling due to palladium costs and ligand sensitivity. Future research may explore iron- or nickel-catalyzed systems for sustainable production.

Therapeutic Optimization

Enhancing blood-brain barrier penetration and reducing off-target effects remain critical. Prodrug strategies, such as esterification of the boronic acid group, are under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume